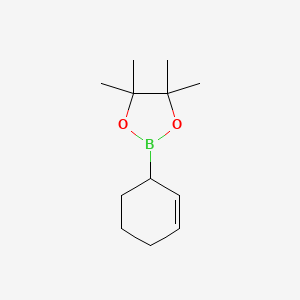
2-(2-Cyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C12H21BO2. It is also known as 1-cyclohexeneboronic acid pinacol ester. This compound is characterized by a cyclohexene ring attached to a boron-containing dioxaborolane moiety. It is a colorless to light yellow liquid that is sensitive to moisture and heat .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of cyclohexene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods
In an industrial setting, the production of 2-cyclohexenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is typically purified through distillation or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Borylation: The compound can participate in borylation reactions, where it acts as a boron source to form boronate esters.
Hydroboration: It can undergo hydroboration with alkenes and alkynes in the presence of transition metal catalysts to form organoboron compounds.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and coupling reactions.
Transition Metal Catalysts: Used in hydroboration reactions.
Inert Atmosphere: To prevent oxidation and moisture sensitivity.
Major Products Formed
Boronate Esters: Formed through borylation reactions.
Organoboron Compounds: Formed through hydroboration reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Cyclohexenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Employed in the synthesis of boron-containing biomolecules for biological studies.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-cyclohexenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. The boron atom in the compound can coordinate with various nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in catalytic processes and organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
1-Cyclohexenylboronic Acid: Another boron-containing compound with a similar structure but different reactivity.
Uniqueness
2-Cyclohexenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclohexene ring and a boron-containing dioxaborolane moiety. This structure imparts specific reactivity and stability, making it valuable in various chemical transformations and applications .
Properties
Molecular Formula |
C12H21BO2 |
|---|---|
Molecular Weight |
208.11 g/mol |
IUPAC Name |
2-cyclohex-2-en-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h6,8,10H,5,7,9H2,1-4H3 |
InChI Key |
LBFZNPWAVYSURY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















